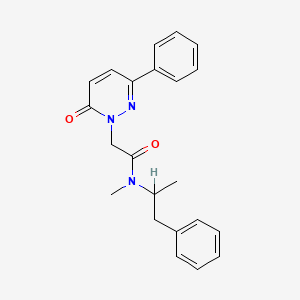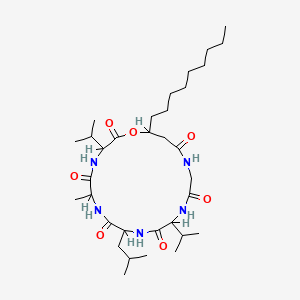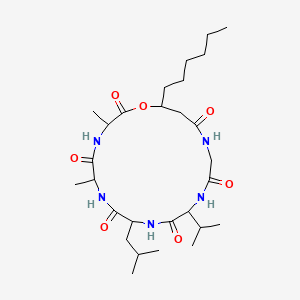
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
説明
“2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol”, also known as Isometronidazole, is an impurity of Metronidazole . Metronidazole is a chemotherapeutic agent that is used as a first line defense against Clostridium difficile (C.diff). Isometronidazole is also a hypoxic cell sensitizer in humans and mice .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N3O3 . The IUPAC name is 2-(2-methyl-4-nitroimidazol-1-yl)ethanol . The InChI is InChI=1S/C6H9N3O3/c1-5-7-6 (9 (11)12)4-8 (5)2-3-10/h4,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 171.15 g/mol . The XLogP3 is -0.6 .科学的研究の応用
Radiosensitization and Cytotoxicity
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol and its derivatives have been studied for their roles in radiosensitization and as cytotoxic agents. Jenkins et al. (1990) explored compounds related to this chemical, which were found to be effective radiosensitizers and selectively toxic towards hypoxic tumor cells, both in vitro and in vivo (Jenkins et al., 1990). Similarly, Suto et al. (1991) investigated a range of compounds, including cycloalkylaziridines and azetidines, as potential radiosensitizers and found that many derivatives maintained potent in vitro radiosensitizing activity (Suto et al., 1991).
Synthesis and Structural Studies
The synthesis and structural characteristics of this compound and its derivatives have been a focus of various studies. For instance, Yang Shao-bin (2015) reported on the synthesis of ethylenediaminetetraacetic acid-α,ω-bis derivatives under microwave irradiation, providing insights into novel synthesis methods for derivatives of this compound (Yang Shao-bin, 2015). Additionally, Yanover and Kaftory (2009) performed structural comparisons of methylated and unmethylated nitrophenyllophines, which include derivatives of the this compound structure, thereby enhancing the understanding of molecular conformations and interactions in such compounds (Yanover & Kaftory, 2009).
Bioactivity and Antimicrobial Research
The bioactivity of compounds related to this compound, particularly their antimicrobial properties, has been extensively studied. Kumar et al. (2010) synthesized derivatives of this compound and evaluated their anti-trichomonas, spermicidal, and antifungal activities, finding significant bioactivity in several compounds (Kumar et al., 2010). This research highlights the potential of these compounds in developing new antimicrobial agents.
作用機序
Target of Action
Isometronidazole primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments with low oxygen tension, making them susceptible to the action of Isometronidazole .
Mode of Action
It is believed that an intermediate in the reduction of isometronidazole, which is only produced by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, thereby blocking nucleic acid synthesis .
Biochemical Pathways
Isometronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear whether the reduction (activation) of Isometronidazole contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and the formed metabolites alone mediate cytotoxicity .
Pharmacokinetics
Isometronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats after oral or intravenous administration . Only 20% of the dose found in the urine is accounted for by unchanged Isometronidazole. The two main oxidative metabolites of Isometronidazole are hydroxy and acetic acid metabolites .
Result of Action
The action of Isometronidazole results in the death of the targeted anaerobic bacteria and protozoa. The compound’s interaction with DNA and electron-transport proteins blocks nucleic acid synthesis, disrupting the normal functioning of these organisms and leading to their death .
Action Environment
The action of Isometronidazole is influenced by the oxygen tension in the environment. The compound is reductively activated under low oxygen tension, which is typical of the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy of Isometronidazole is enhanced in anaerobic conditions.
生化学分析
Biochemical Properties
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components . Additionally, this compound can bind to DNA, causing strand breaks and inhibiting DNA synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cell damage and apoptosis. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . The compound also affects gene expression by modulating the activity of transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. The compound can bind to enzymes and inhibit their activity, such as DNA polymerase, which is crucial for DNA replication . Additionally, the reduction of the nitro group in this compound generates reactive intermediates that can form covalent bonds with cellular macromolecules, leading to their inactivation . This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause cumulative cellular damage, leading to chronic effects such as persistent oxidative stress and inflammation . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression . At high doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects . These findings highlight the importance of careful dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 oxidases . The compound undergoes reduction and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, the compound can bind to transport proteins, facilitating its movement within the body . The distribution of this compound is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins . It can also localize to the mitochondria, leading to mitochondrial dysfunction and the production of reactive oxygen species . Post-translational modifications and targeting signals can influence the compound’s localization to specific cellular compartments .
特性
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWJXPKLRYMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220766 | |
| Record name | Isometronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705-19-1 | |
| Record name | Isometronidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isometronidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




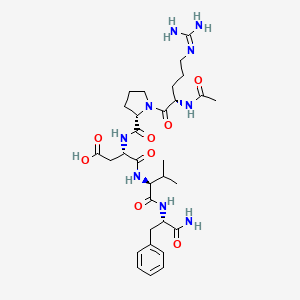



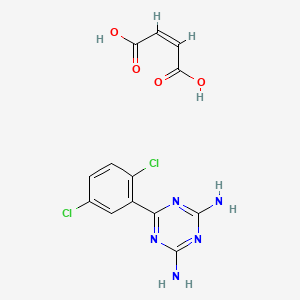


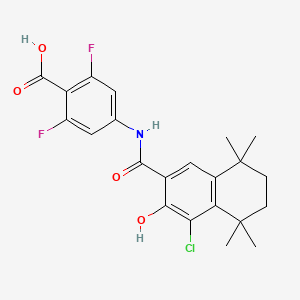
![4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester](/img/structure/B1672192.png)
